
2-Hydrazinyl-5-Methylpyridine
Overview
Description
2-Hydrazinyl-5-Methylpyridine is a chemical compound with the molecular formula C6H9N3. It is a derivative of pyridine, characterized by the presence of a hydrazine group at the second position and a methyl group at the fifth position on the pyridine ring.
Preparation Methods
Synthetic Routes and Reaction Conditions: 2-Hydrazinyl-5-Methylpyridine can be synthesized through several methods. One common approach involves the nucleophilic substitution of halogen atoms in pyridines or their N-oxides by reaction with hydrazine hydrate. This reaction is typically carried out in solvents such as pyridine, dioxane, ethanol, acetonitrile, tetrahydrofuran, dimethylformamide, or methylene chloride, at temperatures ranging from 0°C to 150°C .
Industrial Production Methods: In industrial settings, the synthesis of this compound often involves the use of halopyridines and hydrazine hydrate under controlled conditions to ensure high yield and purity. The reaction conditions are optimized based on the structure of the initial halogen-substituted pyridine .
Chemical Reactions Analysis
Types of Reactions: 2-Hydrazinyl-5-Methylpyridine undergoes various chemical reactions, including:
Oxidation: The hydrazine group can be oxidized to form corresponding azo compounds.
Reduction: The compound can be reduced to form hydrazones.
Substitution: The hydrazine group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like alkyl halides and acyl chlorides are commonly employed.
Major Products:
Oxidation: Azo compounds.
Reduction: Hydrazones.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
Chemistry
2-Hydrazinyl-5-methylpyridine serves as an intermediate in the synthesis of more complex organic compounds. Its unique structure allows for various synthetic transformations, making it valuable in the development of new materials and chemicals.
Biology
Research indicates that this compound exhibits antimicrobial and anticancer properties . Studies have shown that it can inhibit the growth of various bacterial strains and induce apoptosis in cancer cell lines, suggesting its potential as a therapeutic agent.
Medicine
The compound is being explored for its potential as a pharmaceutical agent . Its ability to interact with biological targets through covalent bonding may lead to the development of new drugs for treating infections and cancers.
Industry
In industrial applications, this compound is utilized in the production of dyes, agrochemicals , and other industrial chemicals. Its reactivity makes it suitable for various chemical processes.
Anticancer Activity
Preliminary studies have indicated that this compound can induce apoptosis in several cancer cell lines:
- Human pancreatic cancer cells (Patu8988)
- Human esophagus cancer cells (ECA109)
- Human gastric cancer cells (SGC7901)
The anticancer effects are attributed to the inhibition of specific enzymes associated with tumor growth.
Antimicrobial Efficacy
A recent study evaluated the antimicrobial properties of this compound against multiple bacterial strains, demonstrating its effectiveness as a lead compound for antibiotic development.
Case Studies
Study Focus | Findings |
---|---|
Antimicrobial Efficacy | Demonstrated effectiveness against various bacterial strains, highlighting potential for antibiotic use. |
Anticancer Research | Induced significant apoptotic cell death in gastric cancer cell lines, suggesting utility as an anticancer agent. |
Mechanism of Action
The mechanism of action of 2-Hydrazinyl-5-Methylpyridine involves its interaction with various molecular targets. The hydrazine group can form covalent bonds with nucleophilic sites in biological molecules, leading to the inhibition of enzyme activity or disruption of cellular processes. The compound’s effects are mediated through pathways involving oxidative stress and apoptosis .
Comparison with Similar Compounds
- 2-Hydrazinylpyridine
- 2-Hydrazinyl-3-Methylpyridine
- 2-Hydrazinyl-4-Methylpyridine
Comparison: 2-Hydrazinyl-5-Methylpyridine is unique due to the specific positioning of the methyl group at the fifth position on the pyridine ring. This structural feature influences its reactivity and the types of reactions it undergoes, making it distinct from other hydrazinylpyridine derivatives .
Biological Activity
2-Hydrazinyl-5-methylpyridine (C6H8N4) is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential applications in drug development, supported by data tables and relevant case studies.
This compound is synthesized through the reaction of 2-chloro-5-methylpyridine with hydrazine hydrate. The compound can also exist in its hydrochloride form, enhancing its solubility and stability for various applications.
Molecular Formula : C6H8N4
Molecular Weight : 136.16 g/mol
Biological Activities
The biological activities of this compound are primarily attributed to its ability to form covalent bonds with nucleophilic sites on proteins and enzymes, which can lead to inhibition of enzymatic activity and modulation of cellular processes.
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties against a range of pathogens. In vitro studies have demonstrated its effectiveness against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli.
Pathogen | Activity | Reference |
---|---|---|
Staphylococcus aureus | Inhibition observed | |
Escherichia coli | Moderate inhibition |
Anticancer Properties
The compound has shown promising results in anticancer assays, particularly against various cancer cell lines. For instance, studies have reported IC50 values indicating potent inhibition of cell proliferation in breast (MCF-7) and liver (HepG2) cancer cells.
These findings suggest that this compound may induce apoptosis through oxidative stress pathways, leading to cell cycle arrest in cancer cells.
The mechanism by which this compound exerts its biological effects involves several critical pathways:
- Enzyme Inhibition : The hydrazine group interacts with enzyme active sites, inhibiting their function.
- Oxidative Stress Induction : The compound promotes the generation of reactive oxygen species (ROS), contributing to cellular damage and apoptosis.
- Cell Cycle Arrest : Studies indicate that treatment with this compound can lead to G1 phase arrest in cancer cells, preventing further proliferation .
Study on Anticancer Activity
A notable study investigated the anticancer properties of this compound against various human cancer cell lines. The results demonstrated a dose-dependent decrease in cell viability, highlighting its potential as a chemotherapeutic agent.
Study on Antimicrobial Efficacy
Another research focused on the antimicrobial efficacy of this compound against clinical isolates of E. coli and S. aureus. The study concluded that derivatives of this compound exhibited superior antibacterial activity compared to traditional antibiotics, suggesting a potential role in combating antibiotic resistance .
Q & A
Basic Research Questions
Q. What are the key structural features of 2-hydrazinyl-5-methylpyridine that influence its reactivity in heterocyclic synthesis?
Methodological Answer: The compound's reactivity arises from two critical moieties:
- Hydrazinyl group : Enables nucleophilic substitution, condensation (e.g., with carbonyl compounds to form hydrazones), and participation in cyclization reactions.
- 5-Methylpyridine backbone : The methyl group at position 5 enhances steric effects and modulates electronic properties, influencing regioselectivity in reactions like azide formation or heterocycle assembly .
Experimental Design : Use NMR (¹H/¹³C) and FT-IR spectroscopy to track bond formation during hydrazone synthesis. For example, monitor the disappearance of the carbonyl peak (FT-IR) in ketone reactions.
Q. How can this compound be optimized for synthesizing hydrazones in organic solvents?
Methodological Answer:
- Solvent Selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance solubility and reaction rates due to the compound's polar hydrazine group.
- Stoichiometry : Use a 1:1.2 molar ratio (hydrazinyl compound:aldehyde/ketone) to account for potential side reactions.
- Temperature Control : Reactions typically proceed at 60–80°C; higher temperatures may decompose sensitive hydrazones. Monitor via TLC or HPLC to confirm completion .
Q. What analytical techniques are essential for characterizing derivatives of this compound?
Methodological Answer:
- Structural Confirmation : X-ray crystallography for unambiguous stereochemical assignments (e.g., hydrazone geometry) .
- Purity Assessment : High-resolution mass spectrometry (HRMS) and reverse-phase HPLC with UV detection.
- Thermal Stability : Thermogravimetric analysis (TGA) to assess decomposition thresholds, critical for catalytic applications .
Advanced Research Questions
Q. How does this compound facilitate the synthesis of imidazopyridine derivatives, and what mechanistic insights exist?
Methodological Answer: The compound acts as a precursor in cyclization reactions. For example:
- Stepwise Cyclization : React with α,β-unsaturated ketones to form imidazopyridines via hydrazone intermediates.
- Mechanism : The hydrazine group undergoes nucleophilic attack on the carbonyl carbon, followed by intramolecular cyclization. Density functional theory (DFT) studies can map transition states and energy barriers .
Experimental Optimization : Use catalytic acid (e.g., p-TsOH) to accelerate cyclization. Monitor intermediates via in situ Raman spectroscopy .
Q. What contradictions exist in literature regarding the catalytic activity of this compound in metal-complex systems?
Methodological Answer: Discrepancies arise in:
- Metal Coordination Modes : Some studies report N,N-chelation with Cu(II), while others suggest monodentate binding. Resolve via X-ray absorption spectroscopy (XAS) or EPR to elucidate coordination geometry .
- Catalytic Efficiency : Conflicting turnover numbers (TONs) in oxidation reactions may stem from solvent polarity or counterion effects. Design comparative studies with controlled variables (e.g., ionic strength, ligand/metal ratios) .
Q. How can computational methods predict the bioactivity of this compound derivatives?
Methodological Answer:
- Docking Studies : Use AutoDock Vina to model interactions with target enzymes (e.g., kinases or oxidoreductases). Validate with molecular dynamics (MD) simulations to assess binding stability.
- QSAR Modeling : Correlate substituent effects (e.g., electron-withdrawing groups at position 5) with antibacterial or antitumor activity. Train models using experimental IC₅₀ data from analogous pyridine derivatives .
Q. What strategies mitigate decomposition of this compound under acidic conditions?
Methodological Answer:
- Protective Group Chemistry : Acetylate the hydrazine group (e.g., with acetic anhydride) to stabilize against protonation.
- pH Control : Maintain reactions at pH 6–8 using buffer systems (e.g., phosphate or Tris).
- Alternative Catalysts : Replace Brønsted acids with Lewis acids (e.g., ZnCl₂), which reduce hydrazine degradation .
Q. Data Contradiction Analysis
Q. Why do reported melting points for this compound derivatives vary across studies?
Methodological Answer: Variations arise from:
- Polymorphism : Different crystal packing (e.g., monoclinic vs. orthorhombic forms). Characterize via powder X-ray diffraction (PXRD).
- Impurity Profiles : Residual solvents (e.g., DMF) lower observed melting points. Use Soxhlet extraction or recrystallization in ethanol/water mixtures for purification .
Q. How can researchers resolve discrepancies in reaction yields for hydrazone formation?
Methodological Answer:
- Side Reaction Identification : Use LC-MS to detect byproducts (e.g., oxidized hydrazines to azides).
- Kinetic Studies : Perform time-resolved NMR to identify rate-limiting steps. Adjust stoichiometry or catalyst loading accordingly .
Q. Synthetic Methodology Development
Q. What novel routes exist for functionalizing this compound at the hydrazine moiety?
Methodological Answer:
Properties
IUPAC Name |
(5-methylpyridin-2-yl)hydrazine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9N3/c1-5-2-3-6(9-7)8-4-5/h2-4H,7H2,1H3,(H,8,9) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PNVWNMCAGZBUNK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(C=C1)NN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60399987 | |
Record name | 2-Hydrazinyl-5-Methylpyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60399987 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
123.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
4931-01-5 | |
Record name | 2-Hydrazinyl-5-Methylpyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60399987 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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Retrosynthesis Analysis
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Feasible Synthetic Routes
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